Methyl7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The methoxy group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dione derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help improve cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit comparable biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives are also studied for their potential as acetylcholinesterase inhibitors.
Uniqueness
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and ester functionality at the 3-position differentiate it from other quinoline derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 7-methoxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-8-4-3-7-5-9(12(15)17-2)11(14)13-10(7)6-8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
KODOKXSNSPSQQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)OC |
Origin of Product |
United States |
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